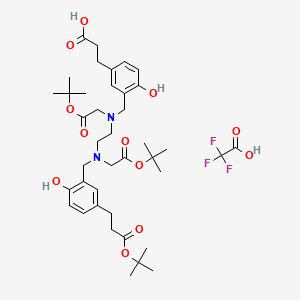
HBED-CC-tris(tert-butyl ester) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HBED-CC-tris(tert-butyl ester) (TFA) is a derivative of HBED-CC, a bifunctional chelating agent. This compound is known for its ability to tightly chelate trivalent radiometals, such as gallium-68, at ambient temperature. It has garnered significant interest in the field of radiopharmacy, particularly for tumor imaging applications .
Preparation Methods
The synthesis of HBED-CC-tris(tert-butyl ester) involves multiple steps. A convenient and cost-efficient method has been reported, which includes the following key steps :
Synthesis of the Intermediate: The process begins with the preparation of an intermediate compound, which is then subjected to further reactions.
Formation of the Ester: The intermediate is reacted with tert-butyl ester to form the desired HBED-CC-tris(tert-butyl ester).
Purification: The final product is purified to ensure high purity and yield.
Chemical Reactions Analysis
HBED-CC-tris(tert-butyl ester) undergoes various chemical reactions, including:
Chelation: It forms strong complexes with trivalent radiometals, such as gallium-68.
Substitution Reactions: The compound can undergo substitution reactions with other chemical groups, depending on the reaction conditions.
Oxidation and Reduction:
Scientific Research Applications
HBED-CC-tris(tert-butyl ester) has several scientific research applications, including :
Radiopharmacy: It is used as a radiolabeling precursor for the synthesis of non-symmetric HBED-CC-based radiopharmaceuticals.
Tumor Imaging: The compound is employed in tumor imaging applications due to its ability to chelate radiometals like gallium-68.
Agricultural Research: It is also used in agricultural research for various purposes.
Mechanism of Action
The mechanism of action of HBED-CC-tris(tert-butyl ester) involves its ability to chelate trivalent radiometals. The compound forms strong complexes with these metals, which can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the radiometal ions and the chelating agent itself .
Comparison with Similar Compounds
HBED-CC-tris(tert-butyl ester) is unique due to its monovalent nature, which distinguishes it from other HBED-CC variants. Similar compounds include :
HBED-CC: A bifunctional hexadentate ligand with an N2O4 donor set.
HBED-CC-bis(tert-butyl ester): Another variant of HBED-CC with different ester groups.
HBED-CC-mono(tert-butyl ester): A variant with a single tert-butyl ester group.
These compounds share similar chelating properties but differ in their specific applications and chemical structures.
Properties
Molecular Formula |
C40H57F3N2O12 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H56N2O10.C2HF3O2/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44;3-2(4,5)1(6)7/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44);(H,6,7) |
InChI Key |
ICHZMFCUYSPZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















